1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol is a chemical compound with the molecular formula and a molecular weight of 362.92 g/mol. It is classified under the category of organic compounds, specifically as a piperazine derivative due to the presence of the piperazine ring in its structure. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound is cataloged under the Chemical Abstracts Service number 338421-66-2 and has an associated MDL/ACD number MFCD00244554. The presence of both a chlorophenyl group and a phenylpiperazine moiety suggests its classification as a bioactive molecule, potentially useful in therapeutic applications targeting various biological pathways .
The synthesis of 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol typically involves several key steps, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol features:
The compound's structural data can be represented by its SMILES notation: CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl)S
, which provides insight into its connectivity and functional groups.
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol can participate in various chemical reactions, including:
These reactions can be influenced by factors such as pH, temperature, and solvent polarity. Understanding these parameters is crucial for optimizing reaction conditions in synthetic applications.
The mechanism of action for 1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol may involve interaction with specific biological targets, potentially affecting neurotransmitter pathways or other cellular processes.
Research into similar compounds suggests that modifications to the piperazine structure can significantly influence receptor binding affinity and selectivity, highlighting the importance of structural nuances in drug design.
Relevant data indicates that the compound has a flash point that necessitates standard safety precautions during handling .
1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol has potential applications in:
Its unique structure suggests it could serve as a valuable tool in medicinal chemistry research aimed at developing novel therapeutic agents.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: